molecular formula C11H15NO B2989594 [(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol CAS No. 2408938-59-8

[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol

Cat. No.: B2989594
CAS No.: 2408938-59-8
M. Wt: 177.247
InChI Key: KERFCYXXJGLLMP-GXSJLCMTSA-N
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Description

[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol is a chiral amino alcohol featuring a fused bicyclic structure with hydroxyl and amino groups at the 1- and 2-positions, respectively. Its molecular formula is C10H13NO (MW: 163.22 g/mol), and it is stored under dry conditions at 2–8°C . This compound serves as a critical intermediate in asymmetric synthesis and pharmaceutical development, particularly in the preparation of chiral catalysts and protease inhibitors . Enantiopure forms of related tetrahydronaphthalenol derivatives have been synthesized via chemoenzymatic methods, leveraging lipases like Pseudomonas cepacea and Candida antarctica B to achieve high enantioselectivities .

Properties

IUPAC Name

[(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERFCYXXJGLLMP-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-nitronaphthalene using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral resolution techniques such as chromatography may be employed to separate the desired enantiomer from its racemic mixture .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or ethers depending on the reagents used.

Scientific Research Applications

[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride

  • Structure : Differs in stereochemistry (1S,2R vs. 1R,2R) and the presence of a hydrochloride salt.
  • Properties : The (1S,2R) enantiomer exhibits distinct biological activity due to altered spatial orientation, highlighting the importance of stereochemistry in receptor interactions .
  • Application: Used in chiral resolution studies and as a precursor for organocatalysts .

(R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroethanol

  • Structure: Contains a bromine substituent at position 7 and difluoroethanol group, increasing electronegativity.
  • Synthesis : Prepared via multi-step halogenation and fluorination reactions, contrasting with the enzymatic methods used for the target compound .

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol

  • Structure: Features a propan-2-ol chain instead of methanol, increasing molecular weight (205.30 vs. 163.22 g/mol).
  • Physicochemical Impact : The extended alkyl chain may enhance lipophilicity, affecting blood-brain barrier permeability .

Functional Group Modifications

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

  • Structure : Incorporates a 7-methoxy group and propanamide substituent.
  • Synthesis: Requires O-methylation and acylation steps, diverging from the target compound’s simpler hydroxyl/amino functionalization .
  • Bioactivity : The methoxy group could enhance metabolic stability by reducing oxidative degradation .

(6-Phenoxy-1,2,3,4-tetrahydronaphthalen-2-yl)(5-(pyridin-2-yl)oxazol-2-yl)methanol

  • Structure: Contains a phenoxy group and oxazole-pyridine moiety, significantly increasing steric bulk.
  • Application : Acts as a reversible competitive inhibitor of fatty acid amide hydrolase (FAAH), demonstrating the impact of heterocyclic additions on enzyme targeting .

Key Observations :

Stereochemical Sensitivity : The target compound’s (1R,2R) configuration is critical for its role in HIV protease inhibitors, whereas (1S,2R) isomers show reduced efficacy .

Functional Group Impact : Halogenation (e.g., bromine in ) or heterocyclic additions (e.g., oxazole in ) can drastically alter bioactivity and synthetic complexity.

Enantioselective Synthesis : Lipase-mediated acylation achieves >95:5 er for the target compound, outperforming racemic resolutions required for analogues like (±)-5 .

Biological Activity

[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol, also known as rac-[(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol (CAS Number: 2408938-59-8), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name((1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.25 g/mol
Purity95%
Physical FormPowder

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies on related naphthalene derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in various biological systems . The antioxidant activity of this compound remains to be quantitatively assessed through methods such as DPPH and FRAP assays.

Antimicrobial Activity

Preliminary investigations into the antimicrobial potential of naphthalene derivatives suggest that they may possess antibacterial properties. For instance, certain derivatives have been tested against common pathogens such as E. coli and S. aureus, showing varying degrees of inhibition . The specific activity of this compound against these pathogens requires further exploration through in vitro studies.

Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, there is a hypothesis that this compound may exhibit neuroprotective effects. Some studies have reported that naphthalene derivatives can modulate neurotransmitter systems and protect against neurodegenerative processes . Specific mechanisms of action need to be elucidated through targeted research.

Study 1: Antioxidant Evaluation

A study conducted on a series of naphthalene derivatives demonstrated that compounds with amino and hydroxymethyl substituents exhibited enhanced antioxidant activity compared to their parent structures. The study utilized DPPH and ABTS assays to quantify radical scavenging abilities .

Study 2: Antimicrobial Screening

In a comparative study of various naphthalene derivatives against Staphylococcus aureus, it was found that certain modifications in the side chains significantly increased antibacterial efficacy. This suggests that this compound could be a candidate for further antimicrobial development .

Q & A

Q. Table 1: Representative Synthesis Yields

StepReaction TypeYield (%)Key Analytical Data
1Silylation42δH\delta_H 1.05 (s, 9H, TBDMS)
2Deprotection64HRMS: m/z 246.1234 [M+H]+
3Oxidation88δC\delta_C 208.5 (C=O)

Basic: How is the stereochemical configuration of [(1R,2R)-1-Amino...methanol confirmed experimentally?

Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration. For example, SHELXL refinement can distinguish between (1R,2R) and (1S,2S) enantiomers .
  • Chiral derivatization : Formation of diastereomeric salts (e.g., hydrochloride salts) followed by 1H^1H NMR analysis of splitting patterns .
  • Optical rotation : Comparison with literature values for enantiopure standards (e.g., [α]D_D = +32° for (1R,2R) vs. -32° for (1S,2S)) .

Advanced: What strategies address enantioselective synthesis challenges for this compound?

Answer:

  • Asymmetric hydrogenation : Iridium catalysts with chiral ligands (e.g., (R)-BINAP) enable enantioselective reduction of cyclic enamides to achieve >95% ee .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic esters .
  • Computational guidance : Density Functional Theory (DFT) predicts transition-state energies to optimize catalyst-substrate interactions .

Key Challenge : Competing epimerization during acidic/basic conditions requires pH-controlled reaction media to preserve stereochemical integrity .

Advanced: How do computational studies (e.g., molecular docking) inform the biological activity of this compound?

Answer:

  • Target identification : Docking into enzymes (e.g., fatty acid amide hydrolase) predicts binding modes. For example, the hydroxyl and amino groups form hydrogen bonds with catalytic residues (e.g., Ser241) .
  • ADMET prediction : Tools like SwissADME evaluate logP (1.8), permeability (Caco-2 > 5 × 106^{-6} cm/s), and cytochrome P450 inhibition risks .
  • Toxicity screening : In silico models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity by analyzing structural alerts (e.g., primary amine) .

Advanced: How are contradictory NMR or crystallographic data resolved for this compound?

Answer:

  • Dynamic NMR : Variable-temperature 1H^1H NMR identifies conformational exchange broadening (e.g., hindered rotation of the tetrahydronaphthalen ring) .
  • Twinned crystals : SHELXL’s TWIN/BASF commands refine diffraction data from non-merohedral twinning, common in chiral small molecules .
  • Cross-validation : Consistency between NOESY correlations (e.g., H-1/H-2 coupling) and X-ray-derived torsion angles resolves ambiguities .

Example : Discrepancies in 1H^1H NMR coupling constants (J=8.5HzJ = 8.5 \, \text{Hz} vs. 6.2 Hz) were attributed to solvent polarity effects, confirmed by COSY in DMSO-d6_6 vs. CDCl3_3 .

Advanced: What in vitro assays evaluate the pharmacological potential of this compound?

Answer:

  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-acetylcholine for vesicular transporter inhibition) measure IC50_{50} values .
  • Enzyme inhibition : Fluorogenic substrates (e.g., AMC derivatives) quantify inhibition constants (KiK_i) against hydrolases .
  • Cell viability : MTT assays assess cytotoxicity in HEK293 or HepG2 cells at 10–100 µM concentrations .

Q. Table 2: Representative Biological Data

Assay TypeTargetResultReference
BindingVAChTIC50_{50} = 12 nM
InhibitionFAAHKiK_i = 8.3 µM
ToxicityHepG2CC50_{50} > 50 µM

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